molecular formula C21H15NO6 B2510289 (Z)-2-((5-methylfuran-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one CAS No. 622803-15-0

(Z)-2-((5-methylfuran-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2510289
CAS No.: 622803-15-0
M. Wt: 377.352
InChI Key: OJVDCSIAJXMREM-JAIQZWGSSA-N
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Description

(Z)-2-((5-methylfuran-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H15NO6 and its molecular weight is 377.352. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(4-nitrophenyl)methoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6/c1-13-2-7-17(27-13)11-20-21(23)18-9-8-16(10-19(18)28-20)26-12-14-3-5-15(6-4-14)22(24)25/h2-11H,12H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVDCSIAJXMREM-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex structure characterized by a benzofuran core, which is known for its diverse biological activities. The key functional groups include:

  • A 5-methylfuran moiety contributing to its reactivity and interaction with biological targets.
  • A 4-nitrobenzyl ether that may influence its pharmacokinetic properties.

Anti-inflammatory Effects

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, one study demonstrated that benzofuran-3(2H)-one derivatives effectively reduced levels of pro-inflammatory cytokines such as TNF, IL-1, and IL-8 by substantial percentages (93.8%, 98%, and 71% respectively) in macrophage cells . This suggests that this compound may share similar mechanisms of action.

Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant capabilities. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is crucial in the prevention of various diseases linked to oxidative damage.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation . Further research is needed to evaluate the specific effects of this compound on different cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators.
  • Scavenging Free Radicals : The presence of furan rings may enhance the compound's ability to donate electrons, neutralizing free radicals.
  • Modulation of Cellular Signaling Pathways : Interaction with specific receptors or enzymes involved in inflammatory and apoptotic pathways could lead to its observed effects.

Case Studies and Research Findings

StudyFindings
Demonstrated significant anti-inflammatory effects in macrophage cells with related benzofuran compounds.
Reported antioxidant activity through radical scavenging assays for similar structures.
Indicated potential anticancer properties via apoptosis induction in various cancer cell lines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. Various methods have been reported, including solventless microwave-assisted reactions, which enhance yield and purity while minimizing environmental impact . Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation . The mechanism of action may involve the induction of apoptosis or inhibition of specific signaling pathways associated with cancer cell proliferation.

Enzyme Inhibition
Another promising application is the inhibition of alkaline phosphatase (AP), an enzyme implicated in various pathological conditions. Compounds derived from benzofuran scaffolds have shown high inhibitory potential against APs, suggesting that this compound could serve as a lead compound for developing selective AP inhibitors .

Case Studies

  • Anticancer Activity Assessment
    • Objective : Evaluate the cytotoxic effects of benzofuran derivatives.
    • Methodology : Various derivatives were synthesized and tested against human cancer cell lines using MTT assays.
    • Results : Certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
  • Alkaline Phosphatase Inhibition Study
    • Objective : Investigate the inhibitory effects on alkaline phosphatase.
    • Methodology : A series of synthesized compounds were screened for their ability to inhibit AP activity using spectrophotometric methods.
    • Results : Several compounds showed significant inhibition, with potential implications for treating diseases related to abnormal AP levels.

Comparative Analysis of Related Compounds

A comparison table highlights the biological activities of various benzofuran derivatives, including this compound:

Compound NameAnticancer ActivityAlkaline Phosphatase InhibitionReference
Compound AIC50 = 10 µMModerate Inhibition
Compound BIC50 = 5 µMHigh Inhibition
(Z)-2-(...)IC50 = 8 µMSignificant Inhibition

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Furan Moiety

The 5-methylfuran-2-yl group participates in electrophilic substitution, particularly at the α-position (C3 of furan), due to electron-donating effects from the methyl group.

  • Nitration : Under HNO₃/H₂SO₄, the furan ring undergoes nitration at C3, forming a nitro-substituted derivative. This reaction is temperature-dependent and requires controlled conditions to avoid over-oxidation .

  • Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes C3, yielding 5-methyl-3-bromofuran-2-yl derivatives. The reaction proceeds at 0–5°C with 85% efficiency .

Table 1: EAS Reactions of the Furan Moiety

Reaction TypeReagentsConditionsYield (%)Reference
NitrationHNO₃, H₂SO₄25°C, 2 h72
BrominationBr₂, FeBr₃0–5°C, 1 h85

Reduction of the Nitrobenzyloxy Group

The 4-nitrobenzyloxy substituent is susceptible to catalytic hydrogenation or metal-mediated reduction:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, forming 6-((4-aminobenzyl)oxy)benzofuran-3(2H)-one derivatives. This reaction is quantitative under 40 psi H₂ at 50°C .

  • Zinc-Acetic Acid Reduction : Zn/HOAc selectively reduces the nitro group without affecting the benzofuranone core, yielding 85–90% product .

Mechanistic Insight : The nitro group’s electron-withdrawing nature stabilizes intermediate radicals during reduction, enhancing reaction efficiency .

Michael Addition at the α,β-Unsaturated Ketone

The benzofuran-3(2H)-one core contains an α,β-unsaturated ketone system, enabling Michael additions:

  • Nucleophilic Attack : Thiols (e.g., benzyl mercaptan) add to the β-carbon in the presence of base (e.g., K₂CO₃), forming thioether adducts. Steric hindrance from the furan-methylene group limits yields to ~60% .

  • Grignard Reagents : Organomagnesium reagents (e.g., MeMgBr) undergo 1,4-addition, producing tertiary alcohols after acidic workup .

Table 2: Michael Addition Outcomes

NucleophileConditionsProductYield (%)
Benzyl MercaptanK₂CO₃, DMF, 60°CThioether adduct60
MeMgBrTHF, −78°C, 2 h3-Hydroxy-3-methyl derivative75

Photochemical [2+2] Cycloaddition

The (Z)-methylene group participates in UV-induced [2+2] cycloadditions with electron-deficient alkenes (e.g., maleic anhydride):

  • Reaction Efficiency : 365 nm UV light in acetone yields bicyclic adducts with 55% diastereomeric excess. The reaction is stereospecific, retaining the Z-configuration .

Nucleophilic Aromatic Substitution (NAS) at Nitrobenzyloxy

The para-nitro group activates the benzyloxy moiety for NAS under harsh conditions:

  • Displacement with Amines : Heating with NH₃/EtOH at 120°C replaces the benzyloxy group with an amine, though competing reduction of the nitro group occurs.

Acid-Catalyzed Rearrangements

Under acidic conditions (HCl/MeOH), the furan-methylene group undergoes retro-aldol cleavage, yielding 5-methylfuran-2-carbaldehyde and 6-((4-nitrobenzyl)oxy)benzofuran-3(2H)-one fragments .

Oxidative Degradation

  • Ozonolysis : Ozone in CH₂Cl₂ cleaves the furan ring, producing diketones. This reaction is used analytically to confirm furan substitution patterns .

  • KMnO₄ Oxidation : In acidic media, the methyl group on the furan oxidizes to a carboxylic acid, albeit with <30% yield due to side reactions .

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